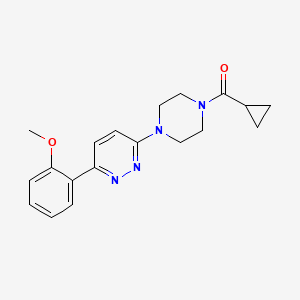
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine (CMPP) is a novel heterocyclic compound with a unique structure and a variety of biological activities. It is a cyclic compound composed of a nitrogen-containing heterocycle ring and two aromatic rings, which is connected by a nitrogen-carbon double bond. The compound has attracted much attention due to its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is not fully understood. It is believed to interact with various proteins and enzymes, resulting in the inhibition of their activity. It is also believed to interact with G-protein coupled receptors, which are involved in signal transduction pathways. Additionally, it is believed to interact with the 5-HT3 receptor, which is involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to inhibit the growth of various bacterial species. In addition, it has been shown to have neuroprotective effects, including the protection of neurons from oxidative stress and the prevention of neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive and can be used in a variety of applications. However, there are some limitations. 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in lipids, so it may not be suitable for use in lipid-based experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine. This could include further research into its biochemical and physiological effects on various diseases and conditions, as well as its potential use in drug discovery. Additionally, further research could be done to better understand its mechanism of action and its interactions with various proteins and enzymes. Additionally, further research could be done to explore its potential use in cancer therapy and its ability to modulate signal transduction pathways.
Métodos De Síntesis
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine can be synthesized using a variety of methods. The most common method is the reaction of 4-cyclopropanecarbonylpiperazine with 2-methoxyphenyl pyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent, such as methanol, at a temperature of 60-100°C. The reaction can be monitored by thin layer chromatography (TLC).
Aplicaciones Científicas De Investigación
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been extensively studied in the fields of medicinal chemistry, drug discovery, and biochemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, it has been used in the study of protein-protein interactions, enzyme inhibition, and receptor binding. It has also been used to study the effects of various drugs on the central nervous system.
Propiedades
IUPAC Name |
cyclopropyl-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-17-5-3-2-4-15(17)16-8-9-18(21-20-16)22-10-12-23(13-11-22)19(24)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGANYSEQIMIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)
![1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6535507.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine](/img/structure/B6535510.png)
![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535514.png)
![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535518.png)
![2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535522.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535535.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535572.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535576.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6535594.png)
![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)